5-Carboxamidotryptamine

Beschreibung

Historical Trajectory and Initial Characterization in Research Paradigms

5-Carboxamidotryptamine (5-CT), a tryptamine (B22526) derivative structurally related to the neurotransmitter serotonin (B10506), first emerged in the scientific landscape as part of research programs aimed at developing new therapeutic agents. wikipedia.orgontosight.ai Initially, it was one of the first compounds identified as having activity at the 5-HT1B receptor and was explored for its potential in treating migraines. ncats.io This line of inquiry was significant, as it contributed to the foundational understanding of serotonin receptor subtypes involved in vascular mechanisms.

During early preclinical investigations, researchers observed that 5-CT induced vasodilation of the carotid circulation and hypotension in animal models. ncats.io While initially surprising, these effects were later understood to be a result of its potent agonist activity at the 5-HT7 receptor. ncats.io This discovery was pivotal, not only for characterizing 5-CT itself but also for advancing the broader field of serotonergic pharmacology. The structural framework of 5-CT served as a critical scaffold that, through subsequent modifications, led to the development of the widely known anti-migraine drug, sumatriptan. ncats.io

The initial characterization of 5-CT was also instrumental in the identification of novel serotonin receptor subtypes. Radioligand binding studies in the late 1980s used [3H]5-HT to probe human brain tissue. These experiments revealed a binding site that had low affinity for 5-CT, which helped differentiate it from the 5-HT1D receptor and led to the characterization of the then-novel 5-HT1E receptor. nih.govnih.gov

Significance of this compound as a Pharmacological Probe within Serotonergic Systems

The primary and enduring value of this compound in scientific research lies in its role as a powerful pharmacological tool for investigating the function of the serotonergic system. ncats.io Its significance stems from its distinct binding profile and functional activity across a range of serotonin receptors. 5-CT is recognized as a high-affinity, non-selective full agonist at several receptor subtypes, most notably the 5-HT1A, 5-HT1B, 5-HT1D, 5-HT5A, and 5-HT7 receptors. wikipedia.orgtocris.comrndsystems.com It displays lower affinity for 5-HT2, 5-HT3, and 5-HT6 receptors and has negligible affinity for the 5-HT1E and 5-HT1F receptors. wikipedia.orgacnp.org

This broad-spectrum agonism at specific receptors makes 5-CT an invaluable probe for elucidating the physiological and pathological roles of these receptors. For instance, its potent activity has been used to study receptor-mediated effects such as the reduction of rectal temperature in mice (an effect mediated by the 5-HT7 receptor) and the hyperpolarization of neurons in the dorsal raphe nucleus. medchemexpress.comtaylorandfrancis.com Researchers utilize 5-CT to activate multiple receptor types simultaneously or to characterize the function of a specific receptor in tissues where it is the predominant subtype. In functional assays, it has been shown to be a potent agonist, often with greater potency than serotonin itself at certain receptors. taylorandfrancis.com For example, in studies on human corneal epithelial cells, 5-CT was more potent than 5-HT in stimulating cAMP production via the 5-HT7 receptor. researchgate.net

The compound's ability to potently elicit responses such as vasodilation, tachycardia, and inhibition of forskolin-stimulated adenylate cyclase activity has allowed for detailed characterization of the downstream signaling pathways of the 5-HT1 and 5-HT7 receptors. medchemexpress.comnih.gov By comparing the effects of 5-CT with more selective ligands, scientists can dissect the complex interplay of different serotonin receptor subtypes in various physiological processes.

Detailed Research Findings

Receptor Binding Affinity

The binding affinity of this compound is typically quantified by its inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.

| Receptor Subtype | Binding Affinity (Ki) | Species/System |

| 5-HT1A | 0.3 nM | Human |

| 5-HT1B | 8.9 pKi | Human |

| 5-HT1D | 7.7 nM | Human |

| 5-HT1E | 910 nM | Human |

| 5-HT5A | 4.6 nM | Human (cloned) |

| 5-HT7 | 0.029 nM | Human |

| This table is based on data from reference ncats.io. |

Functional Activity

The functional potency of this compound as an agonist is often measured by its half-maximal effective concentration (EC50), which is the concentration that induces a response halfway between the baseline and maximum.

| Assay/System | EC50 Value | Receptor(s) Implicated |

| Inhibition of Forskolin-Stimulated Adenylate Cyclase (Calf Hippocampus) | 3.2 nM | 5-HT1A |

| Hyperpolarization of CA1 Pyramidal Neurons (Mouse) | 41.0 nM | 5-HT1A |

| cAMP Production (Human Corneal Epithelial Cells) | ~15.8 nM (pEC50 = 7.8) | 5-HT7 |

| This table is based on data from references researchgate.netnih.govjneurosci.org. |

Structure

3D Structure

Eigenschaften

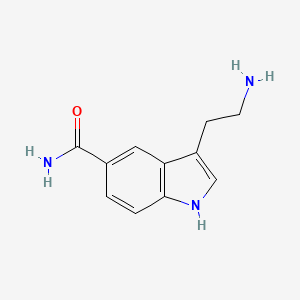

IUPAC Name |

3-(2-aminoethyl)-1H-indole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c12-4-3-8-6-14-10-2-1-7(11(13)15)5-9(8)10/h1-2,5-6,14H,3-4,12H2,(H2,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKZLNEWVIAGNAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)N)C(=CN2)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60996379 | |

| Record name | 3-(2-Aminoethyl)-1H-indole-5-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60996379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74885-09-9 | |

| Record name | 5-Carboxamidotryptamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74885-09-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Carboxamidotryptamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074885099 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(2-Aminoethyl)-1H-indole-5-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60996379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-CARBOXAMIDOTRYPTAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91H76044O0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preclinical Pharmacological Characterization of 5 Carboxamidotryptamine

In Vitro Pharmacological Profiling and Functional Assays

The in vitro characterization of 5-CT has been crucial in defining its receptor interaction profile and functional activity. These studies utilize a range of techniques from radioligand binding to cell-based and isolated tissue assays to build a comprehensive understanding of its pharmacological nature.

Radioligand binding assays are fundamental in determining the affinity of a compound for specific receptors. In these assays, a radiolabeled ligand is used to label receptors, and the test compound (in this case, 5-CT) is added to compete for these binding sites. The affinity is typically expressed as the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity.

5-Carboxamidotryptamine is recognized as a non-selective agonist with particularly high affinity for the 5-HT₁, 5-HT₅, and 5-HT₇ receptor families. nih.govtocris.com It binds most strongly to the 5-HT₁A receptor. nih.gov Its affinity for 5-HT₂, 5-HT₃, and 5-HT₆ receptors is lower, and it demonstrates negligible affinity for the 5-HT₁E and 5-HT₁F receptor subtypes. nih.gov Autoradiography studies on brain sections from guinea pigs and rats have confirmed the distribution of [³H]5-CT binding sites, identifying a high-affinity site with values ranging from 0.19 to 0.45 nM depending on the brain region. nih.gov These studies show dense binding in areas known to be rich in 5-HT₁A receptors (like the hippocampus) and 5-HT₁B/₁D receptors (like the substantia nigra). nih.gov

Table 1: Binding Affinity (Ki) of this compound at Serotonin (B10506) (5-HT) Receptors

| Receptor Subtype | Ki (nM) | Species/Tissue |

|---|---|---|

| 5-HT₁A | 1.1 | Rat Brain |

| 5-HT₁B | 5.4 | Rat Brain |

| 5-HT₁D | 2.5 | Human (Recombinant) |

| 5-HT₅A | 10 | Human (Recombinant) |

Note: Ki values can vary between studies based on experimental conditions, tissue source (native vs. recombinant), and radioligand used.

Cell-based functional assays are employed to determine whether a compound that binds to a receptor acts as an agonist, antagonist, or inverse agonist. These assays measure the cellular response following receptor binding, such as changes in second messenger levels (e.g., cyclic AMP - cAMP) or ion flux. The potency of an agonist is often described by its EC₅₀ value (the concentration that produces 50% of the maximum response).

5-CT is characterized as a full agonist at several high-affinity serotonin receptors, including 5-HT₁A, 5-HT₁B, 5-HT₁D, and 5-HT₇. nih.gov Its activation of the Gαi-coupled 5-HT₁A receptor and the Gαs-coupled 5-HT₇ receptor leads to the inhibition and stimulation of adenylyl cyclase, respectively, thereby modulating intracellular cAMP levels. Studies have confirmed that 5-CT stimulates adenylyl cyclase activity in the guinea-pig hippocampus, an effect mediated by the 5-HT₇ receptor.

Table 2: Functional Potency (EC₅₀) of this compound at Serotonin (5-HT) Receptors

| Receptor Subtype | Functional Assay | Potency (EC₅₀ in nM) |

|---|---|---|

| 5-HT₁A | Calcium Flux | 3.4 |

| 5-HT₁D | [³⁵S]GTPγS Binding | 1.9 |

Note: EC₅₀ values are dependent on the specific cell line, expression levels, and signaling pathway being measured.

Isolated tissue preparations provide a valuable system for assessing the functional response to a compound in a more integrated physiological environment than cultured cells. These ex vivo experiments measure tissue responses such as the contraction or relaxation of smooth muscle.

The effects of 5-CT have been characterized in various vascular and non-vascular smooth muscle preparations. In the rabbit saphenous vein, 5-CT is a potent contractile agent, with a pD₂ value (negative logarithm of the EC₅₀) of 7.6, demonstrating higher potency than serotonin itself. This contractile response is mediated by 5-HT₁-like receptors. In contrast, 5-CT elicits relaxation in the guinea-pig ileum pre-contracted with histamine. This relaxant effect is mediated by a 5-HT receptor that does not belong to the 5-HT₂, 5-HT₁A, 5-HT₁B, or 5-HT₁C subtypes, highlighting the utility of 5-CT in characterizing novel receptor functions.

The concepts of receptor reserve and agonist bias are advanced topics in pharmacology. Receptor reserve describes a situation where a maximal functional response can be achieved when only a fraction of the total receptor population is occupied by an agonist. Agonist bias, or functional selectivity, refers to the ability of an agonist to preferentially activate one signaling pathway over another at the same receptor.

In Vivo Pharmacological Studies in Animal Models

Receptor occupancy studies are performed in vivo to determine the degree to which a drug binds to its target receptors in the brain and peripheral tissues after systemic administration. These studies are crucial for correlating drug dosage with target engagement and, ultimately, with pharmacological effects. Techniques such as Positron Emission Tomography (PET) or ex vivo autoradiography following systemic drug administration are commonly used. nih.govresearchgate.net

While this compound has been used in numerous in vivo animal studies to probe the physiological roles of serotonin receptors, direct measurement of its systemic and regional receptor occupancy has not been reported. nih.govnih.gov For example, studies have shown that subcutaneous administration to rats elicits drinking behavior (ED₅₀ = 0.04 μmol/kg) and that intravenous administration in anesthetized cats causes dose-related vasodilation and tachycardia. nih.govnih.gov However, these studies measure the downstream physiological or behavioral consequences of receptor activation rather than the direct percentage of receptors occupied by 5-CT in specific tissues at given doses. Therefore, a quantitative relationship between administered dose, tissue concentration, and target engagement for this compound remains to be established.

Neurochemical Effects in Animal Models (e.g., neurotransmitter release, metabolic changes)

The neurochemical effects of this compound (5-CT) in animal models have been investigated, with a notable focus on its interaction with the serotonergic system. A significant finding is the ability of 5-CT to induce the release of serotonin (5-hydroxytryptamine, 5-HT) from peripheral sources.

While the peripheral serotonergic effects are documented, direct evidence from in vivo microdialysis studies on the effect of 5-CT on the extracellular concentrations of serotonin, dopamine (B1211576), or other neurotransmitters in specific brain regions of animal models remains to be fully elucidated. Microdialysis is a widely used technique to measure endogenous neurotransmitter levels in the brains of freely moving animals, providing crucial information on a compound's central neurochemical profile nih.govnih.govresearchgate.net. The application of this technique would be invaluable in determining how 5-CT directly modulates neurotransmitter release and metabolism within the central nervous system, beyond the effects of the serotonin it releases from peripheral stores.

Electrophysiological Effects on Neuronal Activity in Animal Brain Regions (e.g., firing rate, synaptic plasticity)

The electrophysiological actions of 5-CT are primarily dictated by its high affinity for several serotonin receptor subtypes, most notably the 5-HT1A receptor. The activity of serotonergic neurons located in the dorsal raphe nucleus (DRN) is a key regulator of serotonin levels throughout the brain frontiersin.orgfrontiersin.orgnih.gov. These neurons typically exhibit a slow and regular firing pattern nih.gov.

Activation of 5-HT1A autoreceptors, which are located on the soma and dendrites of these DRN neurons, leads to a decrease in their firing rate through the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels. This results in membrane hyperpolarization and a reduction in serotonin release in projection areas nih.gov. As a potent 5-HT1A agonist, 5-CT is expected to produce a robust inhibition of the firing rate of dorsal raphe serotonergic neurons. This inhibitory effect is a hallmark of 5-HT1A receptor activation and serves as a powerful negative feedback mechanism on the entire brain serotonergic system.

Beyond the dorsal raphe, serotonergic systems extensively innervate the hippocampus, a brain region critical for learning and memory nih.gov. Synaptic plasticity, such as long-term potentiation (LTP), is a cellular correlate of learning and memory nih.govmdpi.comfrontiersin.orgkhanacademy.org. Serotonin, acting through its various receptors, can modulate hippocampal synaptic plasticity. While direct studies on the effects of 5-CT on LTP in the hippocampus are not extensively detailed in the available literature, its activity at 5-HT1A and other serotonin receptors present in this region suggests it would likely influence synaptic transmission and plasticity.

Behavioral Phenotyping in Animal Models Relevant to Serotonergic Modulation (e.g., locomotion, cognitive tasks, anxiety-like behaviors)

The behavioral effects of 5-CT are linked to the activation of serotonergic pathways that modulate a wide range of functions, including anxiety, cognition, and motor activity. Standardized behavioral tests in rodents are used to assess these effects.

Locomotion: The open field test is a common assay to evaluate general locomotor activity and exploratory behavior in rodents meliordiscovery.comnorthumbria.ac.ukf1000research.comnih.govspringernature.com. In this test, an animal is placed in a novel, open arena, and parameters such as total distance traveled and movements between the center and periphery are recorded nih.govspringernature.com. While specific data on the effects of 5-CT in the open field test are not widely available, its potent activity at 5-HT1A receptors may lead to changes in locomotion.

Cognitive Tasks: The novel object recognition (NOR) test is utilized to assess recognition memory in rodents mdpi.comnih.govnih.gov. This task is based on the innate tendency of rodents to explore a novel object more than a familiar one mdpi.comnih.gov. Impairments or enhancements in performance on this task can indicate effects on learning and memory nih.govresearchgate.net. The potential for 5-CT to modulate cognitive processes is suggested by the dense expression of serotonin receptors in brain regions associated with memory, such as the hippocampus nih.gov.

Anxiety-like Behaviors: The elevated plus maze (EPM) is a widely used test to measure anxiety-like behavior in rodents nih.govyoutube.comnih.govfrontiersin.org. The maze consists of two open and two enclosed arms, and the animal's preference for the enclosed arms is thought to reflect anxiety nih.govnih.gov. Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms nih.govpsicothema.com. Given the profound role of the 5-HT1A receptor in anxiety, it is plausible that 5-CT would modulate behavior in the EPM.

A specific behavioral effect that has been documented is that subcutaneous administration of 5-CT in non-deprived rats leads to a significant increase in water intake, an effect known as dipsogenic behavior nih.gov. This effect was shown to be mediated by a peripheral 5-HT1-like receptor nih.gov.

Cardiovascular and Autonomic Effects in Animal Models (e.g., blood pressure regulation, heart rate)

The cardiovascular and autonomic effects of this compound have been characterized in several animal models, revealing a profile primarily mediated by its potent agonism at '5-HT1-like' receptors.

In anesthetized cats, intravenous administration of 5-CT consistently produces dose-related decreases in diastolic blood pressure and carotid arterial vascular resistance, indicating a powerful vasodilator effect nih.gov. This vasodilation is accompanied by a dose-dependent increase in heart rate (tachycardia) nih.gov. These effects appear to be mediated by '5-HT1-like' receptors, as they are antagonized by the non-selective serotonin antagonist methiothepin (B1206844) but are largely unaffected by the 5-HT2 antagonist ketanserin (B1673593) nih.gov.

Similarly, in conscious rabbits, intravenous 5-CT elicits a "Bezold-Jarisch-like" bradycardia reflex nih.gov. However, this study also provided evidence that some of the cardiovascular effects of 5-CT in this model are indirect, resulting from the release of endogenous serotonin from platelets nih.gov. After autonomic blockade, 5-CT caused renal artery spasm, an effect antagonized by a 5-HT2 receptor antagonist, further highlighting the complex interplay of direct and indirect actions nih.gov.

In pithed rats, a model where the central nervous system's influence is removed, intravenous infusion of 5-CT reduces the pressor (blood pressure increasing) effects caused by electrical stimulation of the sympathetic nervous system nih.gov. This inhibitory effect is more pronounced at lower frequencies of stimulation and is mediated by presynaptic 5-HT1A and 5-HT1D receptors located on sympathetic nerves nih.gov. This demonstrates a direct modulatory role of 5-CT on autonomic outflow to blood vessels.

The tryptamine (B22526) analogue this compound is recognized as a potent vasodilator in vivo through its action on smooth muscle oatext.com.

Below is an interactive data table summarizing the cardiovascular effects of this compound in various animal models.

| Animal Model | Route of Administration | Effect on Blood Pressure | Effect on Heart Rate | Primary Receptor(s) Implicated |

| Anesthetized Cat | Intravenous | Decrease (Hypotension) | Increase (Tachycardia) | '5-HT1-like' |

| Conscious Rabbit | Intravenous | Bradycardia Reflex | Decrease (Bradycardia) | 5-HT1-like, 5-HT3 (indirect) |

| Pithed Rat | Intravenous | Reduces Sympathetically-Induced Pressor Response | Not specified | Presynaptic 5-HT1A/1D |

Structure Activity Relationships Sar and Ligand Design Principles for 5 Carboxamidotryptamine Derivatives

Identification of Key Pharmacophores and Structural Determinants for Serotonin (B10506) Receptor Interaction

The interaction of 5-Carboxamidotryptamine with serotonin receptors is dictated by specific structural components that constitute its pharmacophore. These features are analogous to those of the endogenous ligand, serotonin, and are crucial for binding and receptor activation.

The essential pharmacophoric elements of 5-CT for serotonin receptor binding include:

The Indole (B1671886) Ring System: The bicyclic aromatic indole core is a fundamental feature for recognition at most 5-HT receptors. The nitrogen atom within the indole ring can act as a hydrogen bond donor, an interaction observed in docking studies with other tryptamines. researchgate.net

The Ethylamine (B1201723) Side Chain: A critical component is the protonated primary amine of the ethylamine side chain at physiological pH. This cationic center typically forms a key ionic bond with a highly conserved aspartate residue in transmembrane domain 3 (TM3) of the serotonin GPCRs, such as D1213.32 in the 5-HT5A receptor. biorxiv.orgnih.gov

The 5-Carboxamide Group: The substituent at the 5-position of the indole ring is a major determinant of the binding profile of tryptamine (B22526) derivatives. For 5-CT, the carboxamide group is crucial for its high affinity at certain receptor subtypes, including 5-HT1A, 5-HT1D, and 5-HT7 receptors. This group can engage in hydrogen bonding interactions with residues in the binding pocket, contributing to both affinity and efficacy.

Structural studies of various serotonin receptors have provided insights into the specific interactions that govern ligand binding. The ligand-binding region is generally located deep within the seven transmembrane domains, formed by residues from TM3, TM5, TM6, and TM7. nih.gov For instance, cryo-electron microscopy structures of the 5-HT5A receptor in complex with 5-CT have revealed the precise orientation of the ligand, confirming the interaction between the amine and the conserved aspartate residue. escholarship.orgnih.gov The selectivity of 5-CT and its analogs across the serotonin receptor family may be influenced by interactions with non-conserved residues, such as Ser5x43, which has been identified as a potential critical factor. wikipedia.org

| Receptor Subtype | Affinity (pKi) / Activity | Receptor Family |

|---|---|---|

| 5-HT1A | High-affinity agonist | 5-HT1 |

| 5-HT1B | High-affinity agonist | 5-HT1 |

| 5-HT1D | High-affinity agonist | 5-HT1 |

| 5-HT1E | Negligible affinity | 5-HT1 |

| 5-HT1F | Negligible affinity | 5-HT1 |

| 5-HT2 | Lower-affinity agonist | 5-HT2 |

| 5-HT5A | High-affinity agonist | 5-HT5 |

| 5-HT7 | High-affinity agonist | 5-HT7 |

This table summarizes the general binding and activity profile of 5-CT. Specific affinity values can vary between studies. Data sourced from multiple references. wikipedia.orgtocris.com

Synthetic Modification Strategies for Enhanced Receptor Selectivity or Efficacy

The broad-spectrum activity of 5-CT has prompted medicinal chemists to explore various synthetic modifications to develop derivatives with improved receptor selectivity and tailored efficacy. These strategies generally involve altering the core tryptamine scaffold at several key positions.

Conformational Restriction: One effective strategy to achieve receptor selectivity is to reduce the conformational flexibility of the ethylamine side chain. By locking the side chain into a specific orientation, it is possible to favor binding to one receptor subtype over another. An example is the development of (+/-) 3-amino-6-carboxamido-1,2,3,4-tetrahydrocarbazole, a conformationally restricted analogue of 5-CT. This compound incorporates the ethylamine side chain into a carbazole (B46965) ring system, resulting in a molecule with enhanced selectivity for the 5-HT1D receptor. nih.gov

Modification of the 5-Position Substituent: The carboxamide group at the 5-position is a prime target for modification. Altering its size, electronics, and hydrogen bonding capacity can significantly impact the binding profile. For example, replacing or extending this group can modulate activity between the highly homologous 5-HT1A and 5-HT7 receptors. 3D-QSAR studies on related scaffolds have shown that steric extensions at the C(5)-position can improve selectivity for the 5-HT7 receptor over the 5-HT1A receptor. nih.gov

N-Alkylation of the Side Chain Amine: Substitution on the terminal amine of the ethylamine side chain is a common strategy in tryptamine chemistry. While 5-CT itself is a primary amine, N-alkylation can drastically alter receptor affinity and selectivity. For instance, N-benzyl substitution on tryptamines is known to increase affinity and potency at 5-HT2 receptors. semanticscholar.org

Indole Ring Substitution: Modifications at other positions of the indole ring can also fine-tune the pharmacological profile. A close derivative of 5-CT, AH-494, demonstrates greater selectivity for the 5-HT7 receptor over the 5-HT1A receptor, highlighting that subtle structural changes can significantly alter the selectivity profile. wikipedia.org

| Compound | Structural Modification | Resulting Selectivity |

|---|---|---|

| (+/-) 3-Amino-6-carboxamido-1,2,3,4-tetrahydrocarbazole | Conformational restriction of the ethylamine side chain | Selective for 5-HT1D receptor nih.gov |

| AH-494 | Close derivative of 5-CT (specific modification not detailed in source) | More selective for 5-HT7 over 5-HT1A receptor wikipedia.org |

Computational Approaches in SAR Analysis

Computational chemistry provides powerful tools to investigate the SAR of 5-CT derivatives at the molecular level, guiding the rational design of new compounds with desired properties. These methods complement experimental data by providing insights into ligand-receptor interactions that are difficult to obtain otherwise.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor's binding site. Docking studies have been instrumental in understanding how 5-CT and its analogs interact with serotonin receptors. researchgate.net For instance, docking millions of molecules against a homology model of the 5-HT5A receptor was the initial step in a campaign that led to the discovery of novel ligands. biorxiv.orgnih.gov Such studies can rationalize the importance of key interactions, like the salt bridge with the conserved aspartate and hydrogen bonds with other residues, and guide the design of modifications to enhance affinity or selectivity. biorxiv.org

Quantitative Structure-Activity Relationships (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. For serotonin receptor ligands, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) have been used to identify the structural features that correlate with receptor affinity. nih.govresearchgate.net These models can create a 3D map highlighting regions where steric bulk, positive or negative electrostatic potential, or hydrophobic character is favorable or unfavorable for activity, thereby guiding the optimization of lead compounds. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations are used to study the dynamic behavior of the ligand-receptor complex over time. This method provides a more realistic view of the binding process compared to static docking poses. MD simulations can help to assess the stability of predicted binding modes and rationalize the effects of mutations or ligand modifications on receptor activation and selectivity. nih.gov These simulations were used to supplement homology modeling of 5-HT1A and 5-HT7 receptors to rationalize the experimentally observed selectivity of novel ligands. nih.gov

Design and Development of Novel Selective Serotonergic Probes and Tool Compounds

A primary goal of SAR studies on 5-CT is the development of selective chemical probes to investigate the physiological and pathological roles of specific serotonin receptor subtypes. The non-selectivity of 5-CT makes it a good starting point for such endeavors.

The development of selective antagonists and agonists for the 5-HT5A receptor, the least understood serotonin receptor, serves as an excellent case study. nih.govresearchgate.net High-resolution structures of the 5-HT5A receptor, including in its active state bound to 5-CT, provided a detailed blueprint for structure-based drug discovery. escholarship.orgnih.gov This structural information allows for a rational design approach to modify existing ligands or discover new ones with high selectivity.

Leveraging a homology model of the 5-HT5A receptor, a structure-based virtual screening of millions of compounds was performed. biorxiv.orgnih.gov This led to the identification of several mid-micromolar ligands. One of these hits was subsequently optimized through iterative cycles of chemical synthesis, biological testing, and computational analysis, resulting in the development of UCSF678, a nanomolar-affinity arrestin-biased partial agonist for the 5-HT5A receptor with a significantly improved selectivity profile compared to previously available tools like SB-699551. nih.gov This successful campaign demonstrates the power of combining computational methods with medicinal chemistry to transform a non-selective scaffold concept, informed by ligands like 5-CT, into highly valuable and selective tool compounds for pharmacological research.

Role of 5 Carboxamidotryptamine in Elucidating Serotonergic System Physiology and Pathophysiology

Contribution to Understanding Specific Functions of Serotonin (B10506) Receptor Subtypes

The serotonergic system exerts its diverse effects through at least 15 different receptor subtypes, grouped into 7 families (5-HT1 to 5-HT7). nih.gov A significant challenge in serotonin research is to determine the unique contribution of each subtype. 5-Carboxamidotryptamine has been instrumental in this endeavor due to its distinct receptor binding profile. It acts as a high-affinity, non-selective full agonist at the 5-HT1A, 5-HT1B, 5-HT1D, 5-HT5A, and 5-HT7 receptors. wikipedia.org It also demonstrates agonist activity at 5-HT2, 5-HT3, and 5-HT6 receptors, albeit with lower affinity. wikipedia.org Conversely, its affinity for the 5-HT1E and 5-HT1F subtypes is negligible. wikipedia.org

This characteristic profile allows researchers to use 5-CT to elicit responses mediated by the group of high-affinity receptors, particularly the 5-HT1 and 5-HT7 subtypes. For instance, the high potency of 5-CT at 5-HT1A receptors, which are involved in mood and anxiety, has helped to probe the function of these receptors as both presynaptic autoreceptors that inhibit serotonin release and postsynaptic receptors that modulate neuronal activity. nih.gov

Furthermore, by using 5-CT in conjunction with selective antagonists for specific receptors, scientists can isolate and study the function of a single receptor subtype. A key example of this application is in the study of the 5-HT1E receptor. Researchers have used 5-CT to block the more sensitive 5-HT1A and 5-HT1D sites, thereby allowing for the specific investigation of the less-sensitive 5-HT1E receptor's binding characteristics and distribution.

The differential binding affinity of 5-CT across the 5-HT1 subfamily has also provided insights into the structural basis of receptor selectivity. For example, the replacement of serotonin's hydroxyl group with the carboxamide group in 5-CT results in a higher affinity for 5-HT1A, 5-HT1B, and 5-HT1D receptors compared to 5-HT1E and 5-HT1F receptors, highlighting the importance of this specific chemical modification for subtype binding. nih.gov

| Receptor Subtype | Affinity of this compound | Functional Role |

|---|---|---|

| 5-HT1A | High | Agonist |

| 5-HT1B | High | Agonist |

| 5-HT1D | High | Agonist |

| 5-HT5A | High | Agonist |

| 5-HT7 | High | Agonist |

| 5-HT2 Family | Lower | Agonist |

| 5-HT3 | Lower | Agonist |

| 5-HT6 | Lower | Agonist |

| 5-HT1E | Negligible | N/A |

| 5-HT1F | Negligible | N/A |

Application in Modeling Serotonergic Dysregulation in Preclinical Animal Models

Preclinical animal models are essential for understanding the neurobiological basis of psychiatric and neurological disorders and for testing novel therapeutic agents. 5-CT has been utilized to create models of serotonergic dysregulation by acutely activating specific serotonin-mediated pathways. The administration of potent 5-HT receptor agonists can induce behavioral and physiological changes in laboratory animals that mimic symptoms of certain human conditions. fu-berlin.de

One area where 5-CT has been applied is in the study of ingestive behaviors. Research in rats has shown that subcutaneous administration of 5-CT increases water intake and reduces food intake. nih.gov These effects are mediated by peripheral 5-HT1-like receptors, demonstrating how 5-CT can be used to model the role of specific serotonin receptor subtypes in regulating fundamental behaviors like drinking and eating. nih.gov

In the context of anxiety and mood disorders, much research has focused on the role of 5-HT1A receptors. nih.govnih.gov As a potent 5-HT1A agonist, 5-CT can be used to stimulate these pathways. Studies have shown that stimulating central 5-HT transmission in animals can lead to an increase in emotional reactivity, which is consistent with the hypothesis that a hypersensitive serotonin system may contribute to anxiety disorders. nih.gov By inducing a state of serotonergic hyperactivity, compounds like 5-CT allow researchers to investigate the downstream consequences of such dysregulation.

Furthermore, 5-CT has been used in models relevant to migraine pathophysiology. In a study involving knockout mice lacking the 5-HT1B receptor, 5-CT was still able to inhibit dural plasma protein extravasation, a key process in migraine headaches. nih.gov This finding suggests that other 5-CT sensitive receptors, likely the 5-HT1D receptor, are also involved in this process, helping to refine our understanding of the specific serotonergic mechanisms at play in this condition.

| Animal Model | Effect of 5-CT Administration | Receptor Implicated | Pathophysiological Relevance |

|---|---|---|---|

| Rat Ingestive Behavior Model | Increased water intake, decreased food intake. nih.gov | Peripheral 5-HT1-like receptors. nih.gov | Modeling regulation of appetite and thirst. |

| Mouse Migraine Model | Inhibited dural plasma protein extravasation. nih.gov | 5-HT1D receptors. nih.gov | Understanding mechanisms of migraine. |

| Rodent Serotonin Syndrome Model | Induces motor and autonomic signs of 5-HT hyperactivity. fu-berlin.decore.ac.uk | Multiple 5-HT receptors (e.g., 5-HT1A, 5-HT2A). | Modeling acute serotonergic overstimulation. |

Insights into Neurotransmitter System Interplay and Modulatory Roles

The central nervous system operates through a complex and delicate balance of multiple neurotransmitter systems. The serotonergic system does not function in isolation but engages in extensive crosstalk with other systems, including the dopaminergic, cholinergic (acetylcholine), and noradrenergic systems. nih.govmhmedical.com 5-CT serves as a valuable pharmacological probe to investigate these interactions. By activating specific serotonin receptors, researchers can observe the subsequent modulatory effects on other neurotransmitter systems.

A significant interaction occurs between the serotonin and acetylcholine (B1216132) systems. Activation of the 5-HT1 receptor family, for which 5-CT has high affinity, can inhibit the release of acetylcholine. nih.gov This inhibitory modulation is a key example of how serotonin can regulate the activity of other neuronal circuits, and 5-CT can be used to experimentally induce and study this effect.

The interplay between serotonin and dopamine (B1211576) is also of critical importance, particularly in the context of mood, motivation, and motor control. mhmedical.com This relationship is complex, with different serotonin receptors exerting different effects. For instance, activation of 5-HT1A receptors has been shown to modulate dopamine release. researchgate.net Additionally, 5-HT2B receptors, a lower-affinity target for 5-CT, have been implicated in the inhibition of dopamine uptake. wikipedia.org By acting on these receptors, 5-CT can be used to perturb the dopamine system, allowing for a functional analysis of the serotonergic influence on dopaminergic pathways. This is crucial for understanding disorders where both systems are implicated, such as depression and Parkinson's disease.

Through such applications, 5-CT helps to map the functional connections between the serotonergic system and other key neurotransmitter networks. This provides a more integrated understanding of brain function and offers insights into how dysregulation in one system can have cascading effects on others, contributing to the complex symptoms seen in many neuropsychiatric disorders.

Methodological Approaches Employing 5 Carboxamidotryptamine in Advanced Research

High-Throughput Screening (HTS) Methodologies for Ligand Discovery

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries for their interaction with specific biological targets. plos.org In the context of serotonin (B10506) receptor research, 5-Carboxamidotryptamine is an invaluable tool in the development and validation of HTS assays for the discovery of novel ligands. Due to its high affinity and well-characterized agonist activity at multiple 5-HT receptors, 5-CT is often employed as a reference compound. wikipedia.org

HTS methodologies for serotonin receptors where 5-CT is utilized can be broadly categorized into two main types:

Radioligand Binding Assays: These assays measure the ability of a test compound to displace a radiolabeled ligand from its receptor. researchgate.net In this format, a radiolabeled form of 5-CT or another suitable ligand is incubated with cell membranes expressing the target 5-HT receptor subtype. The displacement of the radioligand by test compounds provides a measure of their binding affinity. The use of 96-well filter plates and scintillation proximity assay (SPA) technology has adapted these assays for high-throughput formats. researchgate.netnih.gov

Functional Assays: These assays measure the cellular response following receptor activation. For G-protein coupled receptors (GPCRs) like the serotonin receptors, this can involve measuring changes in intracellular second messengers, such as cyclic AMP (cAMP) or calcium. nih.govinnoprot.com Fluorescence-based assays are particularly amenable to HTS. nih.govnih.govescholarship.org For instance, a fluorescence polarization assay has been developed for the 5-HT2C receptor, where a fluorescently labeled serotonin analog is displaced by test compounds, leading to a change in the polarization of emitted light. nih.gov In such assays, 5-CT can be used as a reference agonist to confirm that the assay can detect receptor activation and to determine the potency and efficacy of new compounds relative to a known standard.

The table below summarizes the application of 5-CT in HTS assays for serotonin receptor ligand discovery.

| Assay Type | Principle | Role of this compound | Throughput |

| Radioligand Binding | Competitive displacement of a radiolabeled ligand from the target receptor. | Reference compound to determine the binding affinity of test compounds. | High |

| Functional (e.g., Calcium Flux) | Measurement of intracellular second messenger levels upon receptor activation. | Reference agonist to validate the assay and quantify the potency and efficacy of test compounds. | High |

| Fluorescence Polarization | Measures the change in polarization of a fluorescent ligand upon binding to the receptor. | Can be used as a competitor to a fluorescently labeled ligand to establish assay parameters. | High |

In Vivo Microdialysis for Neurotransmitter Monitoring in Animal Models

In vivo microdialysis is a powerful technique for monitoring the extracellular concentrations of neurotransmitters and their metabolites in specific brain regions of freely moving animals. frontiersin.org This methodology is instrumental in understanding the dynamic interplay between different neurotransmitter systems. The administration of this compound in conjunction with in vivo microdialysis allows researchers to probe the influence of specific serotonin receptor subtypes on the release of various neurotransmitters, including dopamine (B1211576), serotonin, and their metabolites. nih.govnih.govnii.ac.jp

Studies have shown that serotonergic neurons can modulate the release of dopamine in brain regions such as the striatum. nih.gov By locally perfusing 5-CT through the microdialysis probe, or by systemic administration, researchers can investigate the role of 5-HT1A, 5-HT1B, and other 5-CT sensitive receptors in this regulation. For example, the facilitation of dopamine release by serotonin agonists has been demonstrated using microdialysis. nih.gov

In animal models of depression and anxiety, in vivo microdialysis can be used to assess how 5-CT alters neurotransmitter levels in brain regions implicated in these disorders, such as the prefrontal cortex and hippocampus. nih.govresearchgate.net These studies provide valuable insights into the neurochemical mechanisms underlying the therapeutic effects of serotonergic drugs.

The table below presents findings from representative in vivo microdialysis studies investigating the effects of serotonin agonists on neurotransmitter levels.

| Brain Region | Serotonin Agonist(s) | Observed Effect on Neurotransmitter Levels |

| Anterior Striatum | 5-HT, m-CPP, TFMPP, RU24969, 8-OH-DPAT | Dose-dependent facilitation of dopamine release. nih.gov |

| Hippocampus | Apomorphine (Dopamine agonist) | Increased 5-HT release, preventable by a D2 receptor antagonist. nih.gov |

| Nucleus Accumbens (in a model of depression) | Methamphetamine | Lower basal levels of dopamine and serotonin in the animal model. researchgate.net |

Optogenetic and Chemogenetic Techniques Integrated with this compound Administration

Optogenetics and chemogenetics are revolutionary techniques that allow for the precise control of the activity of genetically defined populations of neurons. mpfi.org Optogenetics uses light to activate or inhibit neurons expressing light-sensitive ion channels, while chemogenetics utilizes engineered receptors (DREADDs - Designer Receptors Exclusively Activated by Designer Drugs) that are activated by specific, otherwise inert, molecules. nih.gov

The integration of these techniques with the administration of this compound offers a powerful approach to dissect the role of the serotonergic system in complex neural circuits. While direct published examples of the combined use of 5-CT with these techniques are not prevalent, a methodological framework for such studies can be proposed. For instance, 5-CT could be administered to provide a tonic, or constant, level of stimulation to a broad range of serotonin receptors in a specific brain region. wikipedia.org Simultaneously, optogenetics or chemogenetics could be used to phasically, or transiently, activate or inhibit a specific neuronal pathway. nih.govescholarship.org

This combined approach would allow researchers to investigate how the state of the serotonergic system, as modulated by 5-CT, influences the function of specific neural circuits. For example, one could examine how tonic 5-HT1A receptor activation by 5-CT alters the behavioral output of optogenetically stimulating the prefrontal cortex to amygdala pathway, a circuit implicated in anxiety.

The table below outlines a potential experimental design combining these techniques.

| Technique | Role | Example Research Question |

| This compound Administration | Provides tonic activation of specific 5-HT receptor subtypes. | How does sustained 5-HT1A receptor activation influence fear extinction? |

| Optogenetics | Provides phasic activation or inhibition of a genetically defined neural circuit. | What is the effect of activating projections from the prefrontal cortex to the amygdala during fear extinction? |

| Chemogenetics (DREADDs) | Provides longer-lasting, reversible activation or inhibition of a specific neuronal population. | Does chronic inhibition of serotonergic neurons in the dorsal raphe nucleus alter the anxiolytic effects of 5-HT1A receptor agonists? |

Advanced Imaging Techniques for Receptor Mapping (e.g., PET/SPECT in animal models)

Advanced imaging techniques such as Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) allow for the in vivo visualization and quantification of neurotransmitter receptors in the brain. mdpi.comresearchgate.net These techniques rely on the administration of a radiolabeled tracer that binds to the target of interest. While PET and SPECT tracers that are direct analogs of this compound are not in widespread use, autoradiography using radiolabeled 5-CT has been a valuable tool for ex vivo receptor mapping in animal models. mdpi.com

Specifically, [3H]this compound has been used in autoradiographic studies to delineate the distribution of various serotonin receptor subtypes in the brains of rodents and humans. nih.govnih.gov By using selective antagonists to block the binding of [3H]5-CT to specific receptor subtypes, researchers can isolate and visualize the location of other subtypes for which 5-CT has high affinity, such as the 5-HT1D and 5-HT7 receptors. nih.govnih.gov

For example, studies in knockout mice have utilized [3H]5-CT to characterize the distribution of 5-HT7 receptor binding sites. nih.govnih.gov These studies have revealed that while [3H]5-CT has high affinity for the 5-HT7 receptor, it may not be the ideal tracer for autoradiographic studies of this particular receptor subtype due to binding to other sites. nih.gov Nevertheless, these autoradiographic studies provide a high level of anatomical detail regarding the localization of 5-CT binding sites.

The table below summarizes key findings from autoradiography studies using [3H]this compound.

| Radiotracer | Animal Model | Key Findings |

| [3H]this compound | Rat and Guinea Pig | Labeled 5-HT1B/1D sites in the substantia nigra, globus pallidus, and caudate/putamen, and 5-HT1A sites in the hippocampus and lateral septum. nih.gov |

| [3H]this compound | 5-HT1A/1B double-knockout mice | Revealed a scarce distribution of remaining binding sites, primarily corresponding to 5-HT7 and 5-HT1D receptors. nih.gov |

| [3H]this compound | 5-HT7 receptor knockout mice | Helped to identify and map the distribution of 5-HT7 receptor binding sites in the thalamus and hypothalamus of wild-type mice. nih.gov |

Genetic Manipulation and Knockout Models in Conjunction with this compound Studies

The use of genetically modified animal models, particularly knockout mice and rats in which a specific gene has been inactivated, has been instrumental in dissecting the physiological roles of individual serotonin receptor subtypes. frontiersin.org The administration of this compound to these knockout animals is a powerful strategy to confirm the functional deletion of the target receptor and to investigate the compensatory changes that may occur in the serotonergic system.

A prime example of this approach is the use of 5-CT in studies involving 5-HT1A and 5-HT1B receptor knockout mice. nih.gov In 5-HT1A/1B double-knockout mice, the administration of [3H]5-CT in autoradiography studies helped to identify the remaining binding sites as belonging to the 5-HT1D and 5-HT7 receptor subtypes. nih.gov

More recently, a 5-HT7 receptor knockout rat was created using CRISPR-Cas9 technology. nih.gov To validate the functional loss of the 5-HT7 receptor, the researchers demonstrated a complete lack of relaxation in the isolated abdominal vena cava in response to this compound in the knockout rats, a response that is present in wild-type animals and is mediated by the 5-HT7 receptor. nih.gov This finding unequivocally confirmed the successful creation of a functional 5-HT7 receptor knockout.

These studies highlight how 5-CT is used as a critical pharmacological tool to characterize the phenotype of genetically modified animals and to understand the specific contributions of different 5-HT receptors to physiological processes.

The table below provides examples of the use of this compound in knockout animal models.

| Knockout Model | Method of 5-CT Application | Purpose of 5-CT Use |

| 5-HT1A/1B double-knockout mice | [3H]5-CT in autoradiography | To identify and map the distribution of remaining 5-CT sensitive receptors (5-HT1D and 5-HT7). nih.gov |

| 5-HT7 receptor knockout rat | Application to isolated tissue (abdominal vena cava) | To confirm the functional inactivation of the 5-HT7 receptor. nih.gov |

| 5-HT7 receptor knockout mice | [3H]5-CT in autoradiography | To analyze the brain distribution of 5-HT7 receptor binding sites. nih.gov |

Comparative Pharmacology of 5 Carboxamidotryptamine with Other Serotonergic Ligands

Distinctions in Receptor Binding and Functional Profiles Compared to Endogenous Serotonin (B10506) and Other Agonists

5-Carboxamidotryptamine is characterized as a high-affinity, non-selective agonist at multiple serotonin receptors. nih.gov It demonstrates particularly high affinity for the 5-HT1A, 5-HT1B, 5-HT1D, 5-HT5A, and 5-HT7 receptor subtypes. wikipedia.orgtocris.com While it also acts as an agonist at 5-HT2, 5-HT3, and 5-HT6 receptors, its affinity for these is lower. wikipedia.org Notably, 5-CT has negligible affinity for the 5-HT1E and 5-HT1F receptors. wikipedia.org

The binding affinity of 5-CT for the 5-HT1A receptor is particularly strong, which at one point led to the belief that it was a selective agonist for this site. wikipedia.org However, subsequent research has firmly established its broad-spectrum agonist activity. The substitution of the hydroxyl group in serotonin with a carboxamide group in 5-CT is a key structural change that results in a higher affinity for 5-HT1A, 5-HT1B, and 5-HT1D receptors compared to 5-HT1E and 5-HT1F receptors. bmbreports.org

In functional assays, 5-CT often exhibits greater potency than serotonin at certain receptor subtypes. For instance, at the 5-HT7 receptor, 5-CT demonstrates high potency in stimulating adenylyl cyclase. nih.gov The concept of "biased agonism" or "functional selectivity" is crucial when comparing 5-CT to other serotonergic ligands. jneuropsychiatry.orgresearchgate.net This concept posits that an agonist can preferentially activate specific downstream signaling pathways at a single receptor, leading to distinct functional outcomes. jneuropsychiatry.org The unique signaling cascade elicited by 5-CT at various receptors can differ from that of serotonin, contributing to its distinct physiological effects. jneuropsychiatry.org

| Receptor Subtype | This compound (pKi) | Serotonin (5-HT) (pKi) |

|---|---|---|

| 5-HT1A | 8.8 | 8.7 |

| 5-HT1B | 8.5 | 7.9 |

| 5-HT1D | 8.7 | 8.1 |

| 5-HT1E | <6.0 | 7.5 |

| 5-HT1F | 6.1 | 8.0 |

| 5-HT2A | 6.7 | 7.1 |

| 5-HT2B | 7.4 | 7.8 |

| 5-HT2C | 5.9 | 7.3 |

| 5-HT5A | 8.4 | 7.9 |

| 5-HT6 | 6.9 | 6.9 |

| 5-HT7 | 8.9 | 7.9 |

Differential Functional Outcomes and Physiological Responses Elicited by this compound Analogs

The structural modification of this compound has led to the development of analogs with altered receptor selectivity and functional properties, providing valuable insights into the structure-activity relationships of serotonergic ligands.

A notable analog of 5-CT is AH-494 , which has demonstrated agonist activity at the 5-HT7 receptor with greater selectivity over the 5-HT1A receptor compared to the parent compound. wikipedia.org This highlights how subtle structural changes can significantly alter the receptor interaction profile.

Another approach to modifying 5-CT involves conformational restriction. For example, (+/-) 3-Amino-6-carboxamido-1,2,3,4-tetrahydrocarbazole was synthesized as a conformationally restricted analog of 5-CT. This modification resulted in a compound with selectivity for the 5-HT1D receptor.

The development of such analogs underscores the principle that restricting the conformational flexibility of a ligand can enhance its selectivity for a particular receptor subtype. These differential functional outcomes are critical for dissecting the physiological roles of the various serotonin receptor subtypes. For instance, the dipsogenic (thirst-inducing) effect of 5-CT is thought to be mediated by a subtype of peripheral 5-HT1-like receptors that are distinct from the 5-HT1A or 5-HT1C (now 5-HT2C) receptors in the brain. nih.gov The development of analogs with specific receptor profiles allows for a more precise investigation of such physiological responses.

| Compound | Key Structural Modification | Primary Receptor Target(s) | Observed Functional Outcome/Selectivity |

|---|---|---|---|

| This compound (5-CT) | N/A (Parent Compound) | 5-HT1A, 5-HT1B, 5-HT1D, 5-HT5A, 5-HT7 | Broad-spectrum high-affinity agonist |

| AH-494 | Close derivative of 5-CT | 5-HT7 | More selective for 5-HT7 over 5-HT1A |

| (+/-) 3-Amino-6-carboxamido-1,2,3,4-tetrahydrocarbazole | Conformationally restricted | 5-HT1D | Selective for the 5-HT1D receptor |

Implications for Ligand Classification and Development of Novel Pharmacological Paradigms

The distinct pharmacological characteristics of this compound have had significant implications for the classification of serotonergic ligands and have contributed to the evolution of novel pharmacological concepts. Its high affinity for multiple 5-HT receptor subtypes made it an essential tool for the initial characterization and classification of these receptors.

The study of compounds like 5-CT has been instrumental in moving beyond a simple "one drug, one receptor" model to a more nuanced understanding of ligand-receptor interactions. The concept of biased agonism, which has gained considerable attention, offers a framework for developing drugs that selectively activate therapeutically relevant signaling pathways while avoiding those that lead to adverse effects. nih.govnih.gov 5-CT, with its particular pattern of receptor activation and downstream signaling, serves as a reference compound in studies aimed at identifying and characterizing biased agonists. researchgate.net

The development of selective agonists, informed by the structure-activity relationships of compounds like 5-CT, is a key strategy in modern drug discovery. nih.gov By understanding how specific structural modifications alter the pharmacological profile of a ligand, researchers can design novel molecules with improved selectivity and desired functional properties. This approach is crucial for creating more effective and better-tolerated therapies for a range of central nervous system disorders. nih.gov The ongoing investigation into the pharmacology of 5-CT and its analogs continues to provide valuable insights that will shape the future of serotonin-targeted drug development.

Future Directions and Emerging Research Avenues for 5 Carboxamidotryptamine As a Research Tool

Investigation of Allosteric Modulation at Serotonin (B10506) Receptors

Allosteric modulators bind to a site on a receptor that is distinct from the orthosteric site where the endogenous ligand binds. wikipedia.org These modulators can be positive, negative, or neutral, altering the receptor's response to the primary agonist. wikipedia.org While 5-CT is an orthosteric agonist, its interaction with serotonin receptors could be further elucidated and manipulated through the study of allosteric modulation.

Future research could focus on:

Identifying Allosteric Modulators that Affect 5-CT Binding and Efficacy: High-throughput screening campaigns could be designed to identify compounds that allosterically modulate the binding or functional activity of 5-CT at various 5-HT receptors. Such studies would not only uncover novel pharmacological tools but also provide insights into the structure and function of these receptors.

Developing 5-CT Analogs with Allosteric Properties: The chemical scaffold of 5-CT could be used as a starting point for the design of novel allosteric modulators. By modifying the 5-CT structure, it may be possible to create compounds that bind to allosteric sites and fine-tune the activity of endogenous serotonin or other orthosteric ligands.

Investigating the Impact of Allosteric Modulators on 5-CT's Receptor Selectivity: Allosteric modulators could potentially alter the selectivity profile of 5-CT, enhancing its affinity or efficacy at a specific receptor subtype while diminishing it at others. This could lead to the development of more targeted research probes.

| Research Approach | Rationale | Potential Outcome |

| High-Throughput Screening | To identify compounds that alter 5-CT's effects at 5-HT receptors. | Discovery of novel allosteric modulators and a better understanding of receptor function. |

| Medicinal Chemistry | To synthesize new molecules based on the 5-CT structure. | Creation of 5-CT-derived allosteric modulators with unique pharmacological profiles. |

| Receptor Binding and Functional Assays | To characterize the effects of allosteric modulators on 5-CT's interaction with 5-HT receptors. | Development of more selective research tools and a deeper understanding of receptor pharmacology. |

Advanced Studies on Biased Agonism and Functional Selectivity of 5-Carboxamidotryptamine

Biased agonism, or functional selectivity, describes the ability of a ligand to preferentially activate one signaling pathway over another at the same receptor. researchgate.netwikipedia.org This concept has significant implications for drug discovery, as it suggests that the therapeutic effects of a drug can be separated from its side effects. nih.gov The potential for 5-CT to act as a biased agonist at different 5-HT receptors is a promising area for future investigation.

Key research avenues include:

Characterizing the Signaling Profile of 5-CT: Comprehensive studies are needed to determine the full range of signaling pathways activated by 5-CT at each of the 5-HT receptor subtypes it targets. This would involve a variety of in vitro assays to measure G-protein coupling, β-arrestin recruitment, and downstream second messenger activation.

Developing Biased Agonists Based on the 5-CT Scaffold: By understanding the structure-activity relationships that govern 5-CT's signaling profile, medicinal chemists could design and synthesize new compounds that are biased towards specific signaling pathways. nih.gov These biased agonists would be invaluable tools for dissecting the physiological roles of different signaling cascades.

In Vivo Studies of 5-CT-Related Biased Agonists: Once developed, these biased agonists could be tested in animal models to explore the in vivo consequences of selectively activating certain signaling pathways. nih.gov This could provide new insights into the neurobiology of various physiological processes and disease states.

| Research Area | Objective | Significance |

| In Vitro Signaling Assays | To map the signaling pathways activated by 5-CT at various 5-HT receptors. | To understand the functional selectivity of 5-CT and identify opportunities for developing biased agonists. |

| Structure-Activity Relationship Studies | To determine how chemical modifications to the 5-CT scaffold affect its signaling properties. | To guide the rational design of novel biased agonists with desired signaling profiles. |

| In Vivo Pharmacology | To investigate the physiological and behavioral effects of 5-CT-derived biased agonists in animal models. | To validate the therapeutic potential of biased agonism and advance our understanding of 5-HT receptor function. |

Exploration of Polypharmacology and Multi-Targeting Approaches Utilizing this compound Scaffolds

Polypharmacology is a paradigm that focuses on designing single chemical entities that can interact with multiple targets. nih.gov This approach is particularly relevant for complex diseases that involve multiple biological pathways. researchgate.net Given that 5-CT already interacts with several 5-HT receptor subtypes, its chemical scaffold is an excellent starting point for developing multi-target ligands.

Future research in this area could involve:

Designing 5-CT Analogs with Expanded Target Profiles: The 5-CT scaffold could be modified to incorporate pharmacophores that are recognized by other receptors or enzymes. nih.gov This could lead to the development of compounds that, for example, act as both a 5-HT receptor agonist and a dopamine (B1211576) receptor antagonist.

Investigating the Therapeutic Potential of 5-CT-Based Multi-Target Ligands: These novel compounds could be tested in models of complex disorders, such as depression or schizophrenia, where engaging multiple targets may offer superior therapeutic efficacy.

Computational and Cheminformatics Approaches: In silico methods can be used to predict the target profiles of virtual libraries of 5-CT analogs, helping to prioritize compounds for synthesis and testing.

Integration with Systems Biology and Network Pharmacology Approaches

Systems biology and network pharmacology aim to understand the complex interactions of drugs and biological systems on a larger scale. neist.res.in By integrating data from genomics, proteomics, and metabolomics, these approaches can provide a more holistic view of a compound's effects.

The application of these approaches to 5-CT could include:

Mapping the 5-CT Interactome: High-throughput screening and proteomic techniques could be used to identify all the proteins that interact with 5-CT in a given cell type or tissue.

Constructing 5-CT-Perturbed Biological Networks: By treating cells or organisms with 5-CT and measuring the resulting changes in gene expression, protein levels, and metabolite concentrations, researchers can construct networks that illustrate the compound's global effects.

Predicting Novel Therapeutic Uses for 5-CT and its Analogs: By analyzing how 5-CT perturbs biological networks associated with different diseases, it may be possible to identify new therapeutic indications for this compound and its derivatives.

Development of Novel Research Methodologies Leveraging this compound's Unique Profile

The distinct pharmacological properties of 5-CT make it a valuable tool for developing new research methodologies.

Examples of such future developments include:

Radiolabeled 5-CT for In Vivo Imaging: The high affinity of 5-CT for certain 5-HT receptors makes it an ideal candidate for the development of radiolabeled ligands for positron emission tomography (PET) or single-photon emission computed tomography (SPECT) imaging. nih.gov This would allow for the non-invasive visualization and quantification of these receptors in the living brain.

Fluorescently Labeled 5-CT for Cellular Imaging: By attaching a fluorescent tag to 5-CT, researchers could create probes for visualizing the localization and trafficking of 5-HT receptors in real-time.

5-CT-Based Affinity Chromatography: Immobilizing 5-CT on a solid support could be used to create an affinity chromatography matrix for purifying 5-HT receptors or for identifying novel receptor-interacting proteins.

Q & A

Q. What techniques validate 5-CT’s role in 5-HT5 receptor subfamily characterization?

- Methodology : Use COS-M6 cells transfected with MR22 (5-HT5α) or REC17 (5-HT5β) receptors. Perform competitive binding assays with ergotamine (high affinity for both) and methiothepin (5-HT5β-selective). Confirm mRNA distribution via in situ hybridization in brain regions like the CA1 hippocampus .

Methodological Best Practices

- For receptor studies : Always include knockout controls and receptor-specific antagonists to mitigate cross-reactivity .

- For in vivo models : Use dose-response curves and pharmacological blockers to isolate receptor contributions .

- For data contradictions : Employ orthogonal techniques (e.g., autoradiography + RNA profiling) to validate findings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.